4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione
Overview
Description
Scientific Research Applications
Synthesis and Chemical Behavior
Research has explored the synthesis and chemical behavior of spiro compounds derived from similar structures, highlighting their potential in creating diverse heterocyclic compounds. One study details the reaction of related dihydro-quinoline diones with cyclic dicarbonyl compounds, generating spiro[4H-pyran-3,3'-oxindoles], indicative of the compound's utility in synthesizing spirocyclic structures with potential pharmaceutical relevance (Baradarani et al., 2017). Similarly, three-component synthesis techniques have been applied to tricyclic isatin derivatives to produce novel spiro[4H-pyran-3,3'-oxindoles], demonstrating the compound's versatility in chemical synthesis (Zafari et al., 2020).
Crystal Structure Analysis
The crystal structure of compounds related to the mentioned chemical has been analyzed, revealing their conformational characteristics and providing a basis for understanding the structural aspects of similar spiro compounds. For instance, the study of a compound's crystal structure can offer insights into its potential interactions and stability, which are crucial for pharmaceutical applications (Mathusalini et al., 2015).
Potential Applications in Medicinal Chemistry
Although the specific applications of "4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione" are not detailed in the available literature, the research on similar spiro compounds suggests their significance in developing new therapeutic agents. The ability to synthesize structurally diverse spiroheterocycles with fused heterosystems indicates potential applications in discovering new drugs with various biological activities (Arya & Kumar, 2011).
Properties
IUPAC Name |
9',11',11'-trimethylspiro[1,3-dihydroquinazoline-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-12-11-20(2,3)24-17-13(12)8-6-9-15(17)21(19(24)26)22-16-10-5-4-7-14(16)18(25)23-21/h4-10,12,22H,11H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKAEQWUDYPHGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C4(C2=O)NC5=CC=CC=C5C(=O)N4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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